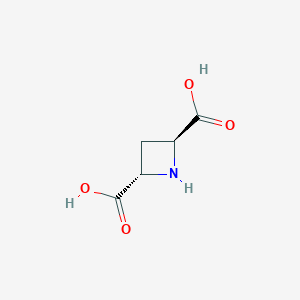

trans-Azetidine-2,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424982 | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161596-62-9 | |

| Record name | (2S,4S)-2,4-Azetidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161596-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Azetidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans Azetidine 2,4 Dicarboxylic Acid and Its Derivatives

Strategies for Stereoselective Synthesis of trans-Azetidine-2,4-dicarboxylic acid Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing methods to selectively synthesize the desired enantiomers of trans-azetidine-2,4-dicarboxylic acid is crucial. Key strategies include the use of chiral auxiliaries, the resolution of racemic mixtures, and stereocontrolled cyclization reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. sigmaaldrich.com This approach enables the diastereoselective formation of a new stereocenter, after which the auxiliary can be removed.

A notable example involves the use of (S)-1-Phenylethylamine as both a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. researchgate.net In this strategy, the chiral amine is reacted with a suitable precursor, guiding the formation of the azetidine (B1206935) ring in a stereoselective manner. The phenylethyl group, having served its purpose, is later cleaved to yield the optically active azetidine dicarboxylic acid. researchgate.net The absolute configuration of one of the resulting enantiomers was confirmed through X-ray crystallography, validating the effectiveness of the chiral auxiliary in directing the stereochemistry.

| Approach | Chiral Auxiliary | Key Feature | Outcome |

| Asymmetric Synthesis | (S)-1-Phenylethylamine | Acts as both chiral director and nitrogen source | Enantiomeric pair of azetidine-2,4-dicarboxylic acids researchgate.net |

Resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. slideshare.netdalalinstitute.com Since enantiomers possess identical physical properties, this separation requires converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

A common chemical method for resolving racemic acids involves reacting the mixture with an enantiomerically pure chiral base. libretexts.org This acid-base reaction forms a mixture of diastereomeric salts. youtube.com These salts, having different solubilities, can be separated by techniques such as fractional crystallization. slideshare.net After separation, the individual diastereomeric salts are treated with an acid to regenerate the resolved enantiomers of the original carboxylic acid and the chiral resolving agent. libretexts.orgyoutube.com For amino acids like azetidine-2,4-dicarboxylic acid, chiral resolving agents such as D- or L-tyrosine hydrazide have been effectively used. researchgate.net

Common Resolution Methods

Chemical Method: Formation of diastereomeric salts with a chiral resolving agent (e.g., chiral amines, alkaloids, or other chiral acids/bases). libretexts.org

Fractional Crystallization: Separation of diastereomers based on differences in solubility. slideshare.net

Chromatographic Separation: Using a chiral stationary phase in column chromatography to separate enantiomers. dalalinstitute.com

The construction of the four-membered azetidine ring is a key step in the synthesis of trans-azetidine-2,4-dicarboxylic acid. This is often achieved through intramolecular cyclization of a linear precursor. A common strategy involves the nucleophilic substitution of a leaving group by an amine.

For instance, the synthesis can depart from a derivative of glutaric acid. Through a series of steps including bromination, a dibrominated linear precursor is formed. The crucial ring-forming step is an intramolecular alkylation, where the nitrogen atom attacks one of the carbon atoms bearing a bromine atom, displacing it to form the cyclic azetidine structure. nih.gov This cyclization can be facilitated by a base. The stereochemistry of the final product is dependent on the stereochemistry of the starting linear precursor, which must be prepared in an enantiomerically pure form, often through methods like those involving chiral auxiliaries. nih.gov An analogous approach has been reported starting from γ-butyrolactone, which undergoes bromination, esterification, and then cyclization to form the azetidine ring. researchgate.netresearchgate.net

| Precursor Type | Key Reaction | Description |

| Dibrominated glutaric acid derivative | Intramolecular Cyclization | The nitrogen atom of an amino group displaces a halide on the same molecule to form the four-membered ring. |

| Malonic ester intermediates | Intramolecular Alkylation | A chiral amine derivative of a malonic ester is treated with a dihaloalkane (e.g., 1,2-dibromoethane) to achieve ring formation. nih.gov |

Synthesis of Chemically Modified trans-Azetidine-2,4-dicarboxylic acid Derivatives

Modification of the carboxylic acid and amine functionalities of the azetidine ring is essential for creating derivatives with tailored properties. These modifications include the formation of amides and esters, as well as N-alkylation and N-acylation.

The two carboxylic acid groups of trans-azetidine-2,4-dicarboxylic acid can be converted into a variety of functional groups, most commonly esters and amides.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions. For example, methyl esters have been prepared to improve cellular permeability of azetidine-based STAT3 inhibitors, although this modification can sometimes reduce the compound's direct inhibitory potency. acs.org A common synthetic route begins with a protected form of the azetidine, such as (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, which is esterified using a reagent like benzyl bromide in the presence of a base like potassium carbonate. acs.org

Amide formation involves coupling the carboxylic acid group with an amine. This often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using oxalyl chloride or thionyl chloride. acs.org The resulting highly reactive acid chloride is then treated with the desired amine to form the corresponding carboxamide derivative. acs.org This strategy has been employed to synthesize a series of (R)-azetidine-2-carboxamide analogues as potent inhibitors of STAT3. acs.org

The secondary amine within the azetidine ring is a key site for modification through alkylation and acylation, allowing for the introduction of lipophilic or other functional groups.

N-Alkylation involves the attachment of an alkyl group to the nitrogen atom. This is often performed on N-unsubstituted azetidine derivatives to increase their lipophilicity. nih.gov For example, in the development of GABA uptake inhibitors, azetidine-2-ylacetic acid derivatives were N-alkylated with lipophilic residues such as a 4,4-diphenylbutenyl moiety. nih.gov

N-Acylation is the process of attaching an acyl group to the ring nitrogen. This can be achieved by reacting the azetidine with an acid chloride or an acid anhydride. A specific example is N-sulfonylation, where a sulfonyl group is introduced. In one synthetic scheme, after deprotection of a Boc-protected amine, the azetidine intermediate is reacted with pentafluorobenzenesulfonyl chloride to form a sulfonamide. acs.org Such N-acyl groups can serve as protecting groups or as integral parts of the final molecule's structure and function. rsc.org

| Modification | Reagents | Purpose | Example Application |

| N-Alkylation | Alkyl halides | Introduce lipophilic groups | Synthesis of GABA uptake inhibitors nih.gov |

| N-Acylation | Acid chlorides, sulfonyl chlorides | Protection or functional modification | Synthesis of STAT3 inhibitors acs.org |

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, into the azetidine ring of trans-azetidine-2,4-dicarboxylic acid and its derivatives represents a significant strategy for modifying the compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, membrane permeability, and binding affinity to biological targets by altering the electronic properties and conformation of the molecule.

Research has focused on the synthesis of fluorinated analogues of azetidine-2-carboxylic acid, which can serve as building blocks for more complex molecules. One approach involves the synthesis of 3-fluoro-azetidine-2-carboxylic acid derivatives. These compounds are considered stable analogues of hydroxy-azetidine-containing peptides, which can be susceptible to degradation through a reverse aldol (B89426) reaction following hydroxylation by prolyl hydroxylases. The introduction of a fluorine atom at the 3-position prevents this degradation pathway.

The synthesis of these fluorinated derivatives can be achieved through multi-step chemical processes. For instance, enantiomerically pure fluoro-azetidine esters have been successfully synthesized and proposed as suitable building blocks for creating modified peptides containing the azetidine scaffold. While direct photofluorination of azetidine-2-carboxylic acid has been reported, the development of more controlled and versatile synthetic routes has been a focus of recent research to enable the incorporation of 3-fluoroazetidine components into peptides. The presence of fluorine is known to modulate the tertiary structures of proteins and can be used to enhance or disrupt specific molecular interactions, thereby providing a tool to study protein structure and function.

Biotechnological and Biosynthetic Routes to Azetidine-2-carboxylic Acid Analogues

In addition to chemical synthesis, biotechnological and biosynthetic approaches are emerging as promising alternatives for the production of azetidine-2-carboxylic acid and its analogues. These methods offer the potential for more sustainable and stereoselective production.

Enzymatic Pathways and Mechanistic Elucidation of Azetidine Synthases

The biosynthesis of azetidine-2-carboxylic acid in nature has been a subject of investigation, with recent studies identifying the key enzymes responsible for the formation of the strained azetidine ring. Azetidine synthases, such as AzeJ, have been discovered in bacterial natural product pathways. nih.govresearchgate.net These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce azetidine-2-carboxylic acid and 5'-methylthioadenosine (MTA). nih.govresearchgate.net

Structural and biochemical analyses, combined with quantum mechanical calculations, have provided insights into the catalytic mechanism of these synthases. nih.govresearchgate.net The enzyme binds SAM in a specific, "kinked" conformation that facilitates the unusual cyclization reaction by bringing the nucleophilic α-amine and the γ-carbon into close proximity. nih.gov This conformation is supported by desolvation effects and cation-π interactions within the enzyme's active site. nih.govresearchgate.net The understanding of these enzymatic mechanisms opens up possibilities for protein engineering to create novel biocatalysts for the synthesis of diverse azetidine-containing compounds. nih.gov

De Novo Biosynthesis in Engineered Microbial Strains

Metabolic engineering has been successfully employed to establish de novo biosynthetic pathways for L-azetidine-2-carboxylic acid in microbial hosts such as Escherichia coli. nih.govacs.orgacs.org One strategy involves leveraging the methionine salvage pathway (Yang Cycle) to design a synthetic biological route for L-azetidine-2-carboxylic acid production. nih.govacs.orgacs.org

Systematic engineering of the microbial host is crucial for enhancing production titers. Key strategies that have been implemented include:

Enhancement of Precursor Supply: Increasing the intracellular availability of 5-phosphoribosyl 1-pyrophosphate (PRPP), a key precursor, has been shown to boost production. acs.org

Cofactor Regeneration: The construction of an ATP-adenine cycle helps in regenerating ATP, which is consumed in the biosynthetic pathway. acs.org

Improving Strain Tolerance: Engineering the host strain to have increased resistance to the final product, L-azetidine-2-carboxylic acid, can prevent toxicity and improve yields. acs.org

Through these metabolic engineering efforts, a final engineered E. coli strain was capable of producing L-azetidine-2-carboxylic acid from glucose with a titer of 568.5 mg/L. nih.govacs.org This demonstrates the potential of engineered microbial systems as a sustainable and green route for the production of this non-proteinogenic amino acid. nih.govacs.org

| Engineered Strain | Key Metabolic Engineering Strategy | L-Azetidine-2-carboxylic Acid Titer (mg/L) |

| Engineered E. coli | Introduction of the methionine salvage pathway (Yang Cycle) | Initial production |

| Further Engineered E. coli | Enhancement of 5-phosphoribosyl 1-pyrophosphate (PRPP) supply | Increased production |

| Further Engineered E. coli | Construction of the ATP-adenine cycle | Further increased production |

| Final Engineered E. coli | Engineering of strain resistance to L-Azetidine-2-carboxylic acid | 568.5 |

Conformational Analysis and Structural Characterization of Trans Azetidine 2,4 Dicarboxylic Acid

Ring Conformation and Flexibility of the Azetidine (B1206935) System

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain dictates its conformational behavior, leading to a non-planar or "puckered" structure. Unlike the more flexible five-membered pyrrolidine (B122466) ring of proline, the azetidine ring exhibits a more restricted range of conformations. researchgate.net The degree of puckering in the azetidine ring can be influenced by the nature and stereochemistry of its substituents.

Studies on L-azetidine-2-carboxylic acid have revealed that the ring is buckled, with the carboxylate group positioned further from the distal ring carbon than it would be in a planar conformation. researchgate.net This puckering is a critical feature that influences how the molecule interacts with its environment. The four-membered azetidine ring can adopt either puckered structure depending on the backbone of the larger molecule it is part of, a consequence of its less puckered natural state compared to other cyclic systems. nih.gov

Influence of trans-Stereochemistry on Molecular Geometry

The precise bond angles and dihedral angles imposed by the trans-configuration are crucial in determining how peptides incorporating this moiety will fold and interact with biological targets. This stereochemical control is a key tool for designing peptidomimetics with predictable three-dimensional structures.

Conformational Impact in Peptide Systems Incorporating Azetidine-2,4-dicarboxylic acid

Analysis of Peptide Bond Orientation and Dynamics

The rigid azetidine ring system influences the orientation of adjacent peptide bonds. Studies on tetrapeptides containing L-azetidine-2-carboxylic acid have shown that it can perturb the normal secondary structure observed in proline-containing peptides. nih.govumich.edu For instance, the introduction of an azetidine group into a peptide with three consecutive proline residues can lead to the presence of both cis and trans peptide bonds, disrupting the expected conformation. nih.govscispace.com In some cases, such as in Boc-(L-Aze-L-Pro)2-Opcp, an all-cis peptide bond conformation compatible with a left-handed helix has been observed. nih.govscispace.com

Interactive Data Table: Peptide Bond Conformation in Azetidine-Containing Peptides

| Peptide | Solvent | Observed Peptide Bond Conformation |

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis nih.govscispace.com |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform or Trifluoroethanol | Both cis and trans nih.govscispace.com |

Comparison of Conformational Constraints with Proline and Other Cyclic Amino Acids

While azetidine-2-carboxylic acid is a homolog of proline, its smaller four-membered ring imposes different conformational constraints. researchgate.net Peptides containing azetidine residues are generally more flexible than their proline-containing counterparts. nih.gov This increased flexibility is attributed to a reduction in repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues. nih.gov

However, this flexibility does not necessarily lead to instability. In fact, the introduction of a 3-aminoazetidine subunit has been shown to improve the stability of cyclohexapeptides towards proteases. researchgate.net The conformational preferences of azetidine derivatives also differ from those of aziridine-2-carboxylic acid, which contains an even more strained three-membered ring. researchgate.netnih.gov

Interactive Data Table: Comparison of Cyclic Amino Acids

| Amino Acid | Ring Size | Relative Flexibility in Peptides | Key Conformational Feature |

| Aziridine-2-carboxylic acid | 3-membered | Highly constrained | Significant ring strain |

| Azetidine-2-carboxylic acid | 4-membered | More flexible than proline nih.gov | Puckered ring researchgate.netnih.gov |

| Proline | 5-membered | Less flexible than azetidine nih.gov | Defined endo/exo puckering |

| Piperidine-2-carboxylic acid | 6-membered | More flexible than proline | Chair/boat conformations nih.gov |

Induction of Secondary Structural Motifs in Peptides

The unique conformational constraints of azetidine-2,4-dicarboxylic acid can be exploited to induce specific secondary structural motifs in peptides. The incorporation of azetidine-based amino acids can lead to the formation of γ-turns within peptide chains. acs.org Furthermore, azetidine-containing macrocyclic peptides have been shown to favor an all-trans conformation, which is typically less stable. researchgate.netnih.gov This ability to direct the folding of peptides into predictable structures is of great interest for the design of novel therapeutics and biomaterials.

Computational Approaches to Conformational Landscape Exploration

Computational methods play a crucial role in understanding the complex conformational landscape of trans-azetidine-2,4-dicarboxylic acid and its derivatives. Density functional theory (DFT) and ab initio Hartree-Fock methods are commonly used to investigate the conformational preferences and cis-trans isomerization of azetidine-containing dipeptides. nih.gov These studies can be performed in the gas phase or in solution using methods like the self-consistent reaction field to account for solvent effects. nih.gov

Natural Bond Orbital (NBO) analysis is another computational tool used to study the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. These computational approaches, combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive picture of the structural and conformational properties of this unique amino acid. nih.govscispace.comnih.gov

Biological and Pharmacological Activities of Trans Azetidine 2,4 Dicarboxylic Acid

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

trans-Azetidine-2,4-dicarboxylic acid (t-ADA) has been identified as a modulator of metabotropic glutamate receptors (mGluRs), a family of G-protein-coupled receptors that mediate slower, modulatory synaptic responses to glutamate.

Research has demonstrated that the pharmacological activity of trans-Azetidine-2,4-dicarboxylic acid is stereospecific, with different enantiomers showing distinct profiles. The (2S,4S) enantiomer has been characterized as a weak agonist at the human mGlu2 receptor. In studies using Chinese hamster ovary (CHO) cells expressing human mGlu2 receptors, 500 μM of (2S,4S)-Azetidine-2,4-dicarboxylic acid was found to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation by 33 ± 3%. In contrast, the (2R,4R) enantiomer was found to be inactive at this receptor subtype.

Further investigations into its subtype selectivity revealed that neither enantiomer of trans-Azetidine-2,4-dicarboxylic acid exhibited agonist or antagonist effects at human mGlu1b and mGlu5a receptors. Similarly, the compound did not show significant agonistic effects on human mGlu4a receptors. In primary cultures of cerebellar granule neurons, the racemic mixture (+/-)-trans-Azetidine-2,4-dicarboxylic acid stimulated inositol (B14025) phosphate (B84403) (IP) formation, an effect associated with the expression of the mGluR1 subtype. nih.gov However, in human embryonic kidney 293 (HEK293) cells specifically transfected with mGluR1, t-ADA failed to stimulate IP hydrolysis, suggesting that its activity in neuronal cultures may be mediated by a different mGluR subtype or a novel receptor. nih.gov

| Enantiomer | mGluR Subtype | Cell Line | Assay | Activity |

|---|---|---|---|---|

| (2S,4S)-ADA | mGlu2 | CHO | Inhibition of forskolin-stimulated cAMP | Weak Agonist (33% inhibition at 500 μM) |

| (2R,4R)-ADA | mGlu2 | CHO | Inhibition of forskolin-stimulated cAMP | Inactive |

| (2S,4S)-ADA & (2R,4R)-ADA | mGlu1b | CHO | Inositol monophosphate accumulation | No agonist or antagonist effect |

| (2S,4S)-ADA & (2R,4R)-ADA | mGlu4a | CHO | Inhibition of forskolin-stimulated cAMP | No significant agonist effect |

| (2S,4S)-ADA & (2R,4R)-ADA | mGlu5a | L cells | Inositol monophosphate accumulation | No agonist or antagonist effect |

The expression and sensitivity of mGluRs can be modulated by neuronal activity and prolonged exposure to agonists. Studies in primary cultures of cerebellar granule neurons have shown that t-ADA and the well-characterized mGluR agonist 1S,3R-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induce different patterns of mGluR down-regulation. nih.gov This finding suggests that even though both compounds can activate certain mGluR-mediated signaling pathways, they may engage with the receptors or downstream signaling cascades in distinct ways, leading to differential long-term regulatory effects. nih.gov The ability of t-ADA to produce a unique pattern of down-regulation highlights its potential utility in dissecting the complex mechanisms governing mGluR function and regulation. nih.gov

Interactions with Other Neurotransmitter Receptor Systems (e.g., NMDA Receptors, indirect modulation)

While primarily studied for its effects on mGluRs, some evidence suggests that trans-Azetidine-2,4-dicarboxylic acid may also interact with N-methyl-D-aspartate (NMDA) receptors. Research investigating the specificity of various mGluR ligands has reported that some of these compounds, including trans-Azetidine-2,4-dicarboxylic acid, can act as antagonists at NMDA receptors at concentrations commonly employed to study mGluR activity. nih.govpnas.org This suggests a potential for direct interaction with the NMDA receptor complex, which could complicate the interpretation of its effects in systems where both receptor types are present. nih.govpnas.org

Furthermore, through its agonist activity at mGluRs, the compound may indirectly modulate NMDA receptor function. The activation of mGluRs is known to influence a wide range of physiological processes that are also dependent on NMDA receptors, such as long-term potentiation (LTP) and long-term depression (LTD). nih.govacnp.org For instance, the induction of LTD in the hippocampus has been shown to depend on the activation of both NMDA receptors and mGluRs. nih.gov By activating mGluRs, compounds like trans-Azetidine-2,4-dicarboxylic acid could therefore play a role in modulating these forms of synaptic plasticity.

Role as a Proline Mimic in Biological Systems

The azetidine (B1206935) ring is a core feature of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that acts as a structural analog, or mimic, of the proteinogenic amino acid L-proline. researchgate.nettandfonline.commdpi.com This structural similarity is the basis for its significant biological effects, primarily through its misincorporation into proteins. biorxiv.orgresearchgate.net

Mechanisms of Misincorporation into Proteins

The high structural resemblance between azetidine-2-carboxylic acid and L-proline allows it to be recognized by the cellular machinery responsible for protein synthesis. mdpi.comresearchgate.net Specifically, Aze can fit into the active site of prolyl-tRNA synthetase (ProRS), the enzyme that attaches proline to its corresponding transfer RNA (tRNA) for delivery to the ribosome. tandfonline.commdpi.com

Normally, aminoacyl-tRNA synthetases possess a proofreading or editing function to remove non-cognate amino acids and ensure the fidelity of protein translation. mdpi.com However, Aze can evade this recognition and editing process, leading to it being erroneously activated and attached to the proline-tRNA. mdpi.comresearchgate.net This "mischarged" tRNA is then used by the ribosome as a building block during protein assembly, resulting in the misincorporation of Aze into the growing polypeptide chain at positions that are coded for proline. tandfonline.commdpi.combiorxiv.org Studies in Arabidopsis have shown that one of the plant's two Pro-tRNA synthetases uses both proline and Aze with equal efficiency, facilitating this misincorporation. biorxiv.org

Consequences of Misincorporation on Protein Folding and the Unfolded Protein Response

The substitution of proline with azetidine-2-carboxylic acid can have profound consequences for protein structure and function. The smaller, four-membered ring of azetidine imposes different conformational constraints on the polypeptide backbone compared to proline's five-membered ring. This alteration can disrupt proper protein folding. biorxiv.org

The accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR). researchgate.netmdpi.combiorxiv.org The UPR is an evolutionarily conserved mechanism designed to restore ER homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones that assist in protein folding. mdpi.com

Studies on microglial cells have demonstrated that exposure to Aze leads to a significant activation of UPR genes, including ATF4, ATF6, ERN1, PERK, XBP1, DDIT3, and GADD34. mdpi.comresearchgate.net This robust UPR activation indicates a state of severe ER stress. mdpi.com Similarly, research in plants confirms that Aze treatment stimulates the UPR. researchgate.netbiorxiv.org This cellular response is a direct consequence of proteotoxicity caused by the widespread misincorporation of the proline mimic, leading to an accumulation of non-functional, misfolded proteins. researchgate.net Co-administration of L-proline has been shown to prevent these detrimental effects by competing with Aze, thereby reducing its misincorporation and mitigating the subsequent ER stress. mdpi.comresearchgate.net

Broad Spectrum Biological Activities of Azetidine Derivatives

The azetidine scaffold is a component of numerous compounds that exhibit a wide array of pharmacological activities. medcraveonline.commedwinpublishers.com Due to the ring strain inherent in the four-membered structure, the synthesis of these derivatives can be challenging, but their diverse biological potential has made them a subject of significant research interest. medwinpublishers.com

Antimicrobial Activity: Azetidine derivatives have shown considerable potential as antimicrobial agents. wisdomlib.org Various substituted azetidin-2-ones have demonstrated antibacterial activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. nih.govajchem-a.com The effectiveness of these compounds can be influenced by their specific structural modifications. wisdomlib.org Some derivatives have also exhibited antifungal properties against strains like Candida albicans and Aspergillus niger. wisdomlib.org

| Derivative Class | Target Organism | Observed Activity | Reference |

| Azetidin-2-one conjugates | Gram-positive & Gram-negative bacteria | Moderate activity with MIC values from 4.19 µM to 13.74 µM. | nih.gov |

| Substituted phenyl azetidin-2-one sulphonyls | S. aureus, E. coli | Some compounds showed antibacterial activity comparable or superior to ampicillin. | nih.gov |

| Indole-triazole-azetidinones | S. aureus, P. aeruginosa, E. coli | Compounds with electron-withdrawing groups (p-chloro, p-nitro) showed potent activity. | impactfactor.org |

| Azetidine-4-one derivatives | S. aureus, E. coli | One compound (M7) showed an inhibition zone of 22 mm against S. aureus. | ajchem-a.com |

Antiviral Activity: The antiviral potential of the azetidine class has also been explored. While some substituted phenyl azetidine-2-one sulphonyl derivatives showed only weak activity against a panel of viruses including Human Coronavirus (229E) and Influenza B, other research has been more promising. nih.gov Recently, new azetidine compounds have been identified that display potent antiviral activity against herpes simplex virus (HSV-1 and HSV-2) with EC50 values below 100 nM. bioworld.com

Anticancer Activity: Numerous azetidine derivatives have been evaluated for their anticancer properties. medwinpublishers.com They have demonstrated cytotoxicity against a range of human cancer cell lines. For instance, certain azetidin-2-one derivatives showed significant inhibition of the MCF-7 breast cancer cell line. nih.gov A series of novel azetidine amides act as potent inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation, leading to the attenuation of colony formation in breast cancer cells. nih.gov Additionally, analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have exhibited excellent antiproliferative activities, with the most potent compound showing IC50 values in the low nanomolar range against A549 (lung) and HCT116 (colon) cancer cells. mdpi.com

| Derivative/Analogue | Target Cell Line | Activity (IC50) | Reference |

| TZT-1027 analogue (1a) | A549 (Lung) | 2.2 nM | mdpi.com |

| TZT-1027 analogue (1a) | HCT116 (Colon) | 2.1 nM | mdpi.com |

| Thiazole conjugated 2-azetidinone (Compound 9) | HeLa (Cervical) | 58.86 µM | pnrjournal.com |

Antitubercular Activity: Perhaps one of the most promising areas for azetidine derivatives is in the treatment of tuberculosis. medcraveonline.comnih.gov Several series of these compounds have been found to possess potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains. nih.govacs.org Some azetidin-2-one analogues exhibited minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against the Mtb H37Rv strain. nih.gov A distinct series of azetidines, termed BGAz, were shown to inhibit a late-stage step in mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. nih.govacs.org This novel mechanism of action makes them attractive candidates for further development as antitubercular therapies. nih.govacs.org

Mechanism of Action and Molecular Interaction Studies

Elucidation of Ligand-Receptor Binding Modes (e.g., mGluR binding)

The interaction of trans-Azetidine-2,4-dicarboxylic acid (t-ADA) with metabotropic glutamate (B1630785) receptors (mGluRs) highlights the stereoselectivity of ligand-receptor binding. The two enantiomers of t-ADA, (2S,4S)-Azetidine-2,4-dicarboxylic acid ((2S,4S)-ADA) and (2R,4R)-Azetidine-2,4-dicarboxylic acid ((2R,4R)-ADA), exhibit distinct pharmacological profiles at various human mGluR subtypes. nih.gov

Research conducted on mammalian cell lines expressing human mGluRs revealed that (2S,4S)-ADA acts as a weak agonist at the mGlu2 receptor. nih.gov In Chinese hamster ovary (CHO) cells expressing h-mGlu2 receptors, a 500 microM concentration of (2S,4S)-ADA resulted in a 33% inhibition of forskolin-stimulated cAMP accumulation. nih.gov In contrast, the (2R,4R)-ADA enantiomer was found to be inactive at the same receptor. nih.gov

Further investigations into other mGluR subtypes showed that neither enantiomer had significant agonistic or antagonistic effects on human mGlu1b and mGlu5a receptors. nih.gov When tested in cells expressing human mGlu4a receptors, both enantiomers were inactive. nih.gov Earlier studies on primary cultures of cerebellar granule neurons suggested that the racemic mixture, (+/-)-t-ADA, stimulates inositol (B14025) phosphate (B84403) formation, indicating it acts on a subtype of metabotropic receptors, but it failed to stimulate IP hydrolysis in cells transfected specifically with mGluR1. nih.gov This suggests that t-ADA's activity is not mediated by mGluR1 and that it may be useful in differentiating the function of various mGluR subtypes. nih.gov

| mGluR Subtype | Compound | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| mGlu2 | (2S,4S)-ADA | 500 µM | Weak agonist (33% inhibition of forskolin-stimulated cAMP) | nih.gov |

| mGlu2 | (2R,4R)-ADA | N/A | Inactive | nih.gov |

| mGlu1b | Both Enantiomers | 500 µM - 1 mM | No agonistic or antagonistic effect | nih.gov |

| mGlu5a | Both Enantiomers | 500 µM - 1 mM | No agonistic or antagonistic effect | nih.gov |

| mGlu4a | Both Enantiomers | 500 µM | No significant agonistic effect | nih.gov |

Detailed Analysis of Enzymatic Acylation and Inhibition Mechanisms

The enzymatic processing of azetidine (B1206935) carboxylic acids is crucial to understanding their metabolic fate and toxicity. While direct studies on the enzymatic acylation of trans-Azetidine-2,4-dicarboxylic acid are limited, research on the closely related L-azetidine-2-carboxylic acid (A2C) provides significant insights into these mechanisms.

One key detoxification pathway for A2C in organisms like Saccharomyces cerevisiae is acetylation of the carboxylic acid group. nih.gov This enzymatic modification, catalyzed by acetyltransferases, involves the transfer of an acetyl group from acetyl-CoA to A2C, forming N-acetylazetidine-2-carboxylic acid. ontosight.ai This process can alter the compound's biological activity and mitigate its toxicity. ontosight.ai In some bacteria, detoxification occurs through a different enzymatic mechanism involving the hydrolytic opening of the azetidine ring, catalyzed by an A2C hydrolase. nih.govrsc.org

A critical aspect of the enzymatic interaction of A2C is its ability to evade the proofreading and editing functions of certain aminoacyl-tRNA synthetases. nih.gov These enzymes are responsible for attaching amino acids to their corresponding tRNAs during protein synthesis. In mammalian cells, A2C is recognized and activated by both prolyl-tRNA synthetase (ProRS) and alanyl-tRNA synthetase (AlaRS). nih.gov However, the editing mechanism of AlaRS can recognize and remove the misactivated A2C, preventing its attachment to tRNA(Ala). In contrast, the ProRS editing system is unable to clear the mischarged A2C-tRNA(Pro). nih.gov This failure of enzymatic inhibition allows A2C to be incorporated into proteins in place of proline, leading to the toxic effects associated with proline mimicry. nih.govfigshare.com This selective evasion of enzymatic proofreading is a key mechanism of A2C's action.

Molecular Basis of Proline Mimicry and Its Impact on Protein Structure

The structural similarity between azetidine-2-carboxylic acid and the proteinogenic amino acid proline is the foundation of its primary mechanism of toxicity: molecular mimicry. nih.govfigshare.com Proline's five-membered ring imposes significant conformational constraints on the polypeptide backbone, creating unique kinks and turns that are essential for the proper three-dimensional structure and function of many proteins. nih.gov Azetidine-2-carboxylic acid, as a lower homologue, possesses a more strained four-membered ring. figshare.com

When A2C is mistakenly incorporated into a growing polypeptide chain in place of proline, this subtle difference in ring size has profound consequences for protein architecture. nih.govfigshare.com The substitution of the smaller azetidine ring alters the allowable torsion angles of the polypeptide backbone. This change disrupts the native secondary and tertiary structures, which can lead to protein misfolding, aggregation, and loss of function. biorxiv.orgresearchgate.net The accumulation of these non-native, misfolded proteins can trigger cellular stress responses, such as the unfolded protein response. researchgate.netnih.gov This mechanism has been implicated in the inhibition of collagen formation, as A2C disrupts the proline-rich structure of this critical protein. nih.gov

| Feature | Proline | Azetidine-2-Carboxylic Acid (A2C) | Impact of Substitution |

|---|---|---|---|

| Ring Size | 5-membered (pyrrolidine) | 4-membered (azetidine) | Increased ring strain in A2C. figshare.com |

| Polypeptide Conformation | Induces specific kinks and turns. | Alters backbone torsion angles. | Disruption of secondary and tertiary protein structure. nih.gov |

| Biological Consequence | Essential for correct protein folding and function. | Can lead to misfolded, non-functional proteins and cellular stress. researchgate.netnih.gov | Toxicity through protein disruption. figshare.com |

Computational Modeling for Predicting Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational modeling has become an indispensable tool for predicting and analyzing the molecular interactions of compounds like trans-Azetidine-2,4-dicarboxylic acid. rjptonline.org Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these ligands bind to receptors and enzymes. rjptonline.orgresearchgate.netnih.gov

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. rjptonline.org This technique evaluates the binding affinity and mode by calculating the free energy of binding for different conformations. researchgate.net For example, an in silico ligand-protein docking study was conducted for azetidine-2,3-dicarboxylic acids, a close analog, to rationalize their binding mode within the agonist binding site of NMDA receptors. nih.gov Such studies help in understanding the structure-activity relationships and can guide the design of new, more potent, and selective molecules.

Molecular Dynamics (MD) simulations offer a more dynamic view of molecular interactions. peerj.com By simulating the movements of atoms and molecules over time, MD can reveal the stability of a ligand-receptor complex, the role of solvent molecules, and the conformational changes that occur upon binding. nih.govresearchgate.net These simulations are crucial for validating docking poses and understanding the thermodynamics of binding. peerj.com For instance, computational studies combining structural and biochemical analyses have been used to elucidate the molecular mechanism and stereoselectivity of an L-azetidine-2-carboxylate hydrolase. rsc.org Similarly, quantum mechanical calculations have been employed to understand the catalytic mechanisms of enzymes like AZE synthases. nih.gov These computational approaches are vital for providing a detailed framework to understand and exploit the molecular interactions of azetidine-based compounds.

Structure Activity Relationship Sar Studies of Trans Azetidine 2,4 Dicarboxylic Acid Analogues

Influence of Stereoisomeric Configuration on Biological Potency and Selectivity (e.g., (2S,4S)-ADA vs. (2R,4R)-ADA)

The stereochemistry at the C2 and C4 positions of the azetidine (B1206935) ring is a critical determinant of the biological activity of t-ADA analogues. The spatial orientation of the two carboxylic acid groups dictates how the molecule fits into the binding pockets of its biological targets.

A salient example of this stereochemical dependence is the differential activity of the enantiomers of t-ADA at human metabotropic glutamate (B1630785) (mGlu) receptors. Studies on cloned human mGlu receptors expressed in mammalian cells have demonstrated that (2S,4S)-azetidine-2,4-dicarboxylic acid ((2S,4S)-ADA) acts as a weak agonist at the mGlu2 receptor. nih.gov In contrast, its enantiomer, (2R,4R)-azetidine-2,4-dicarboxylic acid ((2R,4R)-ADA), is inactive at this receptor subtype. nih.gov This stark difference in activity underscores the stereoselective nature of the mGlu2 receptor binding pocket, which can accommodate the (2S,4S) configuration but not the (2R,4R) arrangement of the carboxyl groups.

Neither enantiomer of t-ADA showed significant agonistic or antagonistic effects at human mGlu1b, mGlu4a, and mGlu5a receptors, suggesting that the specific conformational constraints of the t-ADA scaffold are not optimal for interaction with these particular receptor subtypes. nih.gov This highlights how stereoisomerism not only affects potency but also selectivity among different receptor subtypes. The precise three-dimensional structure of each enantiomer is crucial for aligning the key binding groups (the carboxylic acids and the amine) with the corresponding interaction points within the receptor's active site.

Similarly, in studies on azetidine-2,3-dicarboxylic acids (ADCs), stereochemistry was found to be a major determinant of affinity and potency at NMDA receptors. The L-trans-ADC isomer displayed the highest affinity, followed by the D-cis-ADC stereoisomer, while the L-cis-ADC and D-trans-ADC analogues were low-affinity ligands. researchgate.net This further illustrates the principle that the spatial relationship between the acidic groups is paramount for receptor recognition and activation.

Table 1: Activity of t-ADA Enantiomers at Human mGlu Receptors

| Compound | Receptor Subtype | Activity |

|---|---|---|

| (2S,4S)-ADA | mGlu2 | Weak agonist nih.gov |

| (2R,4R)-ADA | mGlu2 | Inactive nih.gov |

| (2S,4S)-ADA | mGlu1b, mGlu4a, mGlu5a | Inactive nih.gov |

| (2R,4R)-ADA | mGlu1b, mGlu4a, mGlu5a | Inactive nih.gov |

Contribution of Carboxylic Acid Moieties to Receptor Recognition and Enzyme Binding

The two carboxylic acid groups of trans-azetidine-2,4-dicarboxylic acid are fundamental for its biological activity, serving as the primary recognition elements for interacting with glutamate receptors and transporters. These acidic moieties are thought to mimic the α- and γ-carboxyl groups of the endogenous ligand, L-glutamate. The rigid azetidine ring constrains these carboxyl groups in a specific spatial orientation, which is a key factor in its receptor selectivity profile.

The importance of these groups is underscored by the fact that t-ADA acts as an agonist at certain metabotropic glutamate receptors. nih.gov For instance, (+/-)-t-ADA has been shown to stimulate inositol (B14025) phosphate (B84403) formation in primary cultures of cerebellar granule neurons, an effect associated with the activation of mGluRs. nih.gov This activity is dependent on the presence of both carboxyl groups, which are presumed to engage with basic amino acid residues (such as arginine or lysine) within the receptor's binding site through ionic interactions.

The constrained conformation of t-ADA, with its specific distance and angle between the two carboxylates, allows it to selectively activate certain receptor subtypes. While it shows activity at some mGluRs, it is inactive at others, such as the mGluR1 subtype when expressed in HEK 293 cells. nih.gov This suggests that the binding pocket of mGluR1 has steric or electronic requirements that are not met by the rigid t-ADA structure, even though it possesses the necessary acidic groups. The precise positioning of these moieties is therefore as crucial as their presence.

Effects of N-Substitution on Pharmacological Profile and Efficacy

Modification of the nitrogen atom of the azetidine ring through N-substitution offers a strategy to modulate the pharmacological properties of t-ADA analogues. The introduction of substituents on the ring nitrogen can influence factors such as binding affinity, receptor selectivity, and pharmacokinetic properties.

Research into N-methyl derivatives of t-ADA has provided insights into the steric tolerance of the binding site around the amino group. The addition of a methyl group to the nitrogen atom can alter the compound's interaction with its target receptors. While specific data on the pharmacological profile of N-methyl-t-ADA is limited in the provided context, the synthesis of these derivatives indicates an active area of investigation aimed at refining the activity of the parent compound. johnshopkins.edu Generally, N-alkylation of amino acid-based ligands can lead to a decrease in potency due to steric hindrance, but in some cases, it can enhance selectivity or introduce antagonistic properties. The impact of N-substitution is highly dependent on the specific receptor or transporter subtype being targeted.

Impact of Ring Substituents on Biological Activity (e.g., fluorination at C-3 or C-4)

The introduction of substituents onto the carbon backbone of the azetidine ring is a powerful tool for fine-tuning the electronic and conformational properties of t-ADA analogues. Fluorination, in particular, has been explored as a strategy to alter biological activity. The high electronegativity of fluorine can influence the acidity of the nearby carboxylic acid groups and create novel non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the binding site.

For example, the synthesis of 3-fluoro-azetidine carboxylic acids has been pursued to create analogues that are resistant to metabolic degradation pathways like reverse aldol (B89426) cleavage, which can be an issue for 3-hydroxy azetidine derivatives. researchgate.net While direct SAR data on fluorinated t-ADA analogues is not extensively detailed in the search results, studies on other bioactive molecules demonstrate that fluorination can have a profound, though often unpredictable, effect on pharmacology. nih.gov Fluorine substitution can alter receptor affinity and intrinsic activity. nih.gov For instance, fluorination of tryptamines was found to generally have little effect on 5-HT(2A/2C) receptor affinity but did reduce affinity at the 5-HT(1A) receptor in most cases. nih.gov

Comparative SAR Analysis with other Cyclic Amino Acids and Bioisosteres

The SAR of t-ADA is best understood when compared to other cyclic amino acids and glutamate analogues. These comparisons help to delineate the importance of ring size, conformation, and the spatial arrangement of functional groups for biological activity.

One of the most common comparators for t-ADA is (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a well-known mGluR agonist. nih.gov Both t-ADA and ACPD are rigid glutamate analogues, but the five-membered ring of ACPD allows for a different spatial orientation of the carboxylic acid groups compared to the four-membered ring of t-ADA. In primary cultures of cerebellar granule neurons, both compounds stimulate inositol phosphate formation, but they induce different patterns of mGluR down-regulation, suggesting they interact with mGluR subtypes differently. nih.gov Furthermore, while (1S,3R)-ACPD is an agonist at the mGluR1 subtype, t-ADA is not, highlighting a key difference in their selectivity profiles that arises from their distinct conformational constraints. nih.gov

Compared to azetidine-2,3-dicarboxylic acids (ADCs), which are conformationally constrained aspartate analogues, t-ADA presents a different vector for the second carboxylic acid group. Studies on ADCs at NMDA receptors have shown that the stereochemistry and relative position of the carboxyl groups (cis vs. trans) are critical for affinity and agonist/partial agonist activity. researchgate.net This reinforces the general principle that the rigid cyclic scaffold serves to present the acidic moieties in a defined orientation, and it is this specific orientation that dictates the pharmacological outcome.

The four-membered azetidine ring of t-ADA confers a higher degree of rigidity compared to the five-membered pyrrolidine (B122466) ring of proline or the six-membered piperidine (B6355638) ring of pipecolic acid analogues. This rigidity is a key feature that often leads to higher receptor selectivity, as the molecule has fewer conformations it can adopt, making it more specific for binding sites that can accommodate its fixed shape. Azetidine-2-carboxylic acid itself is a non-proteinogenic amino acid that can be misincorporated in place of proline, indicating that four-membered rings can be recognized by biological systems designed for five-membered rings, albeit with potentially toxic consequences. wikipedia.org

Applications in Medicinal Chemistry and Chemical Biology Research

Design of Conformationally Restricted Analogues for Enhanced Target Selectivity

The rigidity of the azetidine (B1206935) ring is a key feature in designing ligands with high selectivity for specific receptor subtypes. By locking the pharmacophoric carboxyl groups in a defined spatial arrangement, analogues can be created that fit preferentially into the binding pocket of one receptor over another. This principle has been effectively demonstrated in the study of metabotropic glutamate (B1630785) receptors (mGluRs).

Research has shown that the enantiomers of trans-azetidine-2,4-dicarboxylic acid exhibit distinct pharmacological profiles. The (2S,4S)-enantiomer, often referred to as (2S,4S)-ADA, acts as a weak agonist at the human mGlu2 receptor. chemicalbook.com In contrast, it shows no significant agonist or antagonist activity at mGlu1b, mGlu4a, and mGlu5a receptors. chemicalbook.com The (2R,4R)-enantiomer is inactive at the mGlu2 receptor. chemicalbook.com This stereospecific interaction highlights how the constrained conformation of the molecule is critical for its biological activity and selectivity.

Similarly, studies on the related compound, azetidine-2,3-dicarboxylic acid, have shown that its stereoisomers display varying affinities and potencies for different N-methyl-D-aspartate (NMDA) receptor subtypes. nih.govrsc.org For instance, L-trans-azetidine-2,3-dicarboxylic acid shows the highest agonist potency at the NR1/NR2D subtype. nih.govrsc.org This work further underscores the principle that the fixed, rigid structure of the azetidine core allows for the fine-tuning of receptor subtype selectivity.

Development of Novel Enzyme Inhibitors Utilizing the Azetidine Scaffold

While trans-azetidine-2,4-dicarboxylic acid is primarily known for its activity at glutamate receptors, the azetidine scaffold itself is a valuable component in the design of enzyme inhibitors. The compound's interaction with mGlu2 receptors leads to a downstream effect on enzyme activity; for example, (2S,4S)-azetidine-2,4-dicarboxylic acid was found to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing human mGlu2 receptors, indicating an indirect modulation of adenylyl cyclase activity. chemicalbook.comnih.gov

More broadly, the unique structural and chemical properties of the azetidine ring have been incorporated into molecules designed to target specific enzymes. The ring's strain and defined geometry can be used to position reactive groups optimally within an enzyme's active site. This strategy has been successfully employed in the development of potent and selective inhibitors for various enzyme classes, demonstrating the versatility of the azetidine framework beyond receptor ligands.

Utilization as Scaffolds and Building Blocks in Drug Design

The azetidine ring is considered a "privileged motif" in medicinal chemistry due to its presence in numerous bioactive molecules and its favorable physicochemical properties. researchgate.net Trans-azetidine-2,4-dicarboxylic acid serves as a rigid glutamate analogue, making it an ideal starting point or building block for constructing more complex molecules aimed at glutamate receptors and other neurological targets. wikipedia.org

Its utility as a scaffold stems from several key attributes:

Structural Rigidity: The four-membered ring restricts bond rotation, allowing chemists to design molecules with a predictable three-dimensional shape.

Chemical Functionality: The two carboxylic acid groups and the secondary amine provide multiple points for chemical modification and elaboration into more complex structures.

Novel Chemical Space: The strained ring system offers access to novel molecular architectures that are distinct from more common five- and six-membered rings.

Derivatives such as 3-fluoro-azetidine carboxylic acids have been synthesized as stable building blocks for incorporation into peptides, highlighting the adaptability of the core azetidine structure in drug design. oup.com

Integration into Peptidomimetics for Modulating Protein-Protein Interactions and Enzyme Activity

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The azetidine ring, particularly from azetidine-2-carboxylic acid (a closely related compound), is used as a proline analogue to introduce conformational constraints into peptide backbones.

When incorporated into a peptide chain, the four-membered ring of azetidine alters the local geometry in a way that is distinct from the five-membered ring of proline. This can induce specific secondary structures, such as β-turns or γ-turns, which are often critical for the peptide's interaction with its target protein. By forcing a peptide into a specific bioactive conformation, the azetidine unit can enhance binding affinity and selectivity. This approach is valuable for designing inhibitors of protein-protein interactions, where specific secondary structures like α-helices or β-sheets mediate the interaction. The misincorporation of azetidine-2-carboxylic acid in place of proline has been shown to cause proteotoxic stress by altering protein structure, demonstrating the powerful effect of this small ring on polypeptide conformation.

Application as Chemical Probes and Biological Tools for Receptor System Characterization

A key application of trans-azetidine-2,4-dicarboxylic acid is its use as a chemical probe to explore the function and pharmacology of receptor systems. Because of its selective action, particularly its ability to activate certain mGluR subtypes but not others, it can be used to dissect complex neurological pathways.

Research has demonstrated that trans-azetidine-2,4-dicarboxylic acid (t-ADA) and the established mGluR agonist 1S,3R-ACPD induce different patterns of mGluR down-regulation in neuronal cultures. wikipedia.org Furthermore, in cells transfected with only the mGluR1 subtype, 1S,3R-ACPD was active while t-ADA was not. wikipedia.org This differential activity makes t-ADA a valuable tool for distinguishing the functions of various mGluR subtypes within a cellular system, a critical task in neuroscience research. wikipedia.org

The table below summarizes the activity of the enantiomers of trans-azetidine-2,4-dicarboxylic acid at various human metabotropic glutamate receptors, illustrating its utility as a selective pharmacological tool.

| Compound | Receptor Target | Activity |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | human mGlu2 | Weak Agonist chemicalbook.com |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | human mGlu1b | Inactive chemicalbook.com |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | human mGlu4a | Inactive chemicalbook.com |

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | human mGlu5a | Inactive chemicalbook.com |

| (2R,4R)-Azetidine-2,4-dicarboxylic acid | human mGlu2 | Inactive chemicalbook.com |

This table is based on data from studies on human mGlu receptors expressed in mammalian cell lines. chemicalbook.com

Use as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Beyond its biological applications, trans-azetidine-2,4-dicarboxylic acid has been synthesized in its optically active forms for use in asymmetric synthesis. The C2-symmetric structure of the trans-disubstituted azetidine ring makes it an effective chiral auxiliary.

In this role, the enantiomerically pure azetidine derivative is temporarily attached to a prochiral substrate. Its rigid, chiral structure then directs the approach of a reagent to one face of the substrate, leading to the formation of one enantiomer of the product in excess. After the reaction, the azetidine auxiliary can be cleaved and recovered. This methodology has been successfully applied to the asymmetric alkylation of propionamides, demonstrating the utility of the azetidine framework in controlling stereochemistry in chemical reactions.

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Complex Azetidine (B1206935) Derivatives and Bio-conjugates

The synthesis of azetidines has evolved significantly beyond simple cyclization methods. Due to the inherent ring strain, their preparation can be challenging, but modern organic synthesis has introduced several powerful strategies. medwinpublishers.com

Recent advances include:

Photocycloadditions: Intermolecular [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, utilize visible light and photocatalysts to construct the azetidine ring. rsc.org

Strain-Release Functionalization: This approach uses highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain drives reactions that allow for the rapid synthesis of diverse, functionalized azetidines. rsc.orgorganic-chemistry.orgthieme-connect.de

Direct C-H Functionalization: Methods for the direct and stereoselective functionalization of C(sp³)–H bonds on the azetidine ring enable the synthesis of more complex derivatives from simpler precursors. rsc.org

Ring Expansions and Contractions: Azetidines can be accessed through the ring expansion of three-membered rings (aziridines) or the ring contraction of five-membered heterocycles. organic-chemistry.orgmagtech.com.cn

A particularly promising area is the incorporation of azetidines into bio-conjugates. The 3-aminoazetidine (3-AAz) subunit, for instance, has been used as a turn-inducing element for the efficient synthesis of small macrocyclic peptides. researchgate.net This strategy allows for late-stage modification, where functional moieties like dyes or biotin (B1667282) can be attached to the azetidine nitrogen via "click" chemistry, demonstrating a powerful method for creating sophisticated chemical biology tools. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| [2+2] Photocycloaddition | Uses visible light and a photocatalyst to form the azetidine ring from components like imines and alkenes. | High functional group tolerance; uses light as a reagent. | rsc.orgmagtech.com.cn |

| Strain-Release Functionalization | Employs highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) that readily react to form functionalized azetidines. | Rapid access to complex, bis-functionalized azetidines. | rsc.orgorganic-chemistry.orgthieme-connect.de |

| C-H Functionalization | Directly modifies existing C-H bonds on the azetidine scaffold to add new functional groups. | Avoids the need for pre-functionalized starting materials. | rsc.org |

| Bio-conjugation via "Click" Chemistry | Incorporates azetidine units into larger biomolecules (e.g., peptides) and attaches probes like dyes or biotin. | Allows for late-stage modification and creation of chemical biology tools. | researchgate.net |

High-Throughput Screening and Combinatorial Chemistry for Identifying Novel Biological Activities

To explore the vast chemical space offered by azetidine scaffolds, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds to identify new biological activities. rsc.orgnih.gov

Quantitative High-Throughput Screening (qHTS) represents a significant advance over traditional single-concentration screening. By generating concentration-response curves for thousands of compounds in a single experiment, qHTS provides rich pharmacological data, reduces false positives and negatives, and allows for the immediate identification of structure-activity relationships (SAR) directly from the primary screen. nih.gov

The creation of diverse chemical libraries is central to this effort. Methodologies have been developed for the synthesis of diverse azetidine-based scaffolds that can be used to generate large, lead-like libraries focused on specific targets, such as the central nervous system (CNS). nih.govresearchgate.net For example, solid-phase synthesis has been used to produce a 1,976-membered library of spirocyclic azetidines. nih.govresearchgate.net A key enabling technology for library synthesis is the Cu(I)-catalyzed "click chemistry" reaction, which is highly efficient and chemoselective, allowing for the direct in situ screening of the products formed. rsc.orgresearchgate.net This has led to the development of high-throughput methods for synthesizing the necessary azide-containing building blocks. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design and SAR Prediction

Key applications in the context of azetidine research include:

Predicting Reaction Outcomes: Computational models can now predict which combinations of reactants will successfully form azetidines under specific catalytic conditions. This allows researchers to pre-screen potential syntheses, moving beyond a trial-and-error process and expanding the accessible range of azetidine derivatives. mit.edu

Predicting Physicochemical Properties: AI algorithms can forecast critical drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govmdpi.com This is crucial for prioritizing which newly designed azetidine compounds should be synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For azetidine derivatives, 2D- and 3D-QSAR models have been developed to identify the key structural features—such as thermodynamic and steric descriptors—that are important for their antimicrobial activity. researchgate.netchalcogen.ro These models serve as a guide for designing more potent compounds. researchgate.net

| AI/ML Application | Function in Azetidine Research | Impact | Reference |

|---|---|---|---|

| Reaction Prediction | Uses computational models to predict the success of synthetic reactions for making new azetidines. | Reduces trial-and-error, saves resources, and expands accessible chemical space. | mit.edu |

| QSAR Modeling | Correlates the structural features of azetidine derivatives with their biological activity (e.g., antimicrobial). | Provides a predictive guide for designing more potent and effective molecules. | researchgate.netchalcogen.ro |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of virtual azetidine compounds. | Helps prioritize the synthesis of candidates with a higher probability of success in development. | nih.govmdpi.com |

| Virtual Screening | Screens large virtual libraries of azetidine-containing molecules against biological targets to identify potential hits. | Accelerates the identification of lead compounds for further investigation. | researchgate.net |

Exploration of trans-Azetidine-2,4-dicarboxylic acid in Multidisciplinary Chemical Biology Research

The specific compound trans-Azetidine-2,4-dicarboxylic acid has been investigated for its activity at key neurological targets. Research has focused on its interaction with human metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in modulating synaptic transmission throughout the central nervous system.

Studies on the enantiomers of trans-Azetidine-2,4-dicarboxylic acid have revealed distinct biological profiles. The (2S,4S)-enantiomer, also known as (2S,4S)-ADA, was identified as a weak but selective agonist for the human mGlu2 receptor. nih.gov In contrast, the (2R,4R)-ADA enantiomer was found to be inactive at this receptor. nih.gov Neither enantiomer showed significant agonist or antagonist activity at human mGlu1b, mGlu4a, or mGlu5a receptors. nih.gov This selectivity highlights the potential of the azetidine scaffold to generate specific pharmacological tools for probing receptor function.

| Compound | Receptor Target | Activity | Reference |

|---|---|---|---|

| (2S,4S)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Weak Agonist | nih.gov |

| (2R,4R)-Azetidine-2,4-dicarboxylic acid | mGlu2 | Inactive | nih.gov |

| Both Enantiomers | mGlu1b, mGlu4a, mGlu5a | No significant agonistic or antagonistic effect | nih.gov |

Beyond this specific application, functionalized azetidines are also being explored in other multidisciplinary fields, such as coordination chemistry. They can act as ligands for metal ions like Cu(II) and Zn(II), forming catalysts that are effective in important chemical reactions such as Suzuki-Miyaura and Sonogashira couplings. researchmap.jp

Sustainable and Scalable Production Methods for Research and Development

As interest in azetidine-containing compounds grows, so does the need for production methods that are both scalable and environmentally sustainable. Current research is addressing this challenge from two main angles: improving chemical synthesis and developing bio-based production routes.

For chemical synthesis, the focus is on creating efficient, large-scale processes that minimize waste and avoid costly purification steps. A prime example is the development of a multigram-scale, column chromatography-free synthesis of L-azetidine-2-carboxylic acid, a closely related compound. clockss.org This method starts from the inexpensive amino acid L-aspartic acid and uses pH-controlled extractions for purification, making it suitable for larger-scale production. clockss.org

In parallel, a highly sustainable approach involves harnessing biotechnology. Researchers have successfully engineered Escherichia coli strains for the de novo biosynthesis of L-azetidine-2-carboxylic acid directly from glucose. acs.org This "green" route provides a sustainable and environmentally friendly method for producing the compound and has been shown to yield material active against powdery mildew in plants. acs.org This bio-based production represents a significant step towards more sustainable manufacturing for both research and potential commercial applications.

Q & A

Basic: What experimental protocols are recommended for evaluating trans-azetidine-2,4-dicarboxylic acid’s role in synaptic plasticity?

Methodological Answer:

Standard protocols involve in vivo electrophysiological recordings in rodent hippocampal subregions (e.g., dentate gyrus or CA1). Key steps include:

- LTP Induction : High-frequency stimulation (HFS) paired with systemic or intracerebral administration of the compound (0.1–10 μM) .

- Pharmacological Controls : Co-application with mGluR antagonists (e.g., LY341495) to confirm receptor-specific effects .

- Data Acquisition : Measure field excitatory postsynaptic potentials (fEPSPs) for ≥24 hours post-induction to assess maintenance .

Advanced: How does trans-azetidine-2,4-dicarboxylic acid exhibit dual activity at NMDA receptors, and how can this be methodologically resolved?

Methodological Answer:

The compound acts as a glutamate-like agonist at high concentrations (>50 μM) and a positive modulator at lower concentrations (<50 μM). Resolving this requires:

- Functional Assays : Measure ⁴⁵Ca²⁺ uptake in cerebellar granule cells to differentiate agonist vs. modulator effects .

- Binding Studies : Use [³H]MK-801 displacement assays to quantify NMDA receptor affinity .

- Concentration Gradients : Perform dose-response curves (1–100 μM) to identify biphasic activity thresholds .

Basic: What in vitro models are optimal for studying mGluR activation by trans-azetidine-2,4-dicarboxylic acid?

Methodological Answer:

- Primary Neuronal Cultures : Cerebellar granule cells or hippocampal neurons treated with 1–20 μM compound, followed by calcium imaging to detect mGluR-mediated Ca²⁺ release .

- Receptor-Transfected Cell Lines : HEK293 cells expressing mGluR1/5 subtypes, coupled with IP1 accumulation assays .

Advanced: How do hippocampal subregional differences impact the compound’s effects on LTP?

Methodological Answer:

- Dentate Gyrus : Facilitates LTP maintenance via Group I mGluR activation (e.g., mGluR5) .

- CA1 Region : Shows weaker potentiation due to differential receptor density; use slice-specific pharmacological blockade (e.g., MPEP for mGluR5) to isolate mechanisms .

- Comparative Studies : Parallel recordings in DG and CA1 under identical drug concentrations (5–10 μM) .

Basic: What controls are critical in behavioral studies testing this compound’s role in memory?

Methodological Answer:

- Vehicle Controls : Administer saline or DMSO to rule out solvent effects .

- Receptor Antagonists : Pre-treat with mGluR antagonists (e.g., JNJ16259685) to confirm target specificity .

- Behavioral Paradigms : Use Morris water maze or fear conditioning with post-training drug administration to isolate consolidation effects .

Advanced: How can contradictions in its role in memory consolidation be resolved?

Methodological Answer:

Contradictions arise from dosage variability and administration timing . Solutions include:

- Meta-Analysis : Compare studies using doses ≤10 μM (pro-cognitive) vs. ≥50 μM (non-specific effects) .

- Time-Course Experiments : Administer the compound pre- vs. post-training to dissect encoding vs. consolidation phases .

Basic: What distinguishes the pharmacological effects of cis- vs. trans-azetidine-2,4-dicarboxylic acid?

Methodological Answer:

- cis-Isomer : Potent NMDA receptor agonist (EC₅₀ = 5 μM in ⁴⁵Ca²⁺ uptake assays) with no mGluR activity .

- trans-Isomer : Selective mGluR agonist (EC₅₀ = 8 μM for LTP facilitation) with minimal NMDA interaction .

- Experimental Differentiation : Use NMDA receptor antagonists (e.g., AP5) to isolate isomer-specific effects .

Advanced: Which structural analogs of this compound are used in comparative pharmacological studies?

Methodological Answer:

- Pyrrolidine Derivatives : L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC) inhibits glutamate reuptake (IC₅₀ = 75 μM in brain slices) .

- Pyridine Analogs : Pyridine-2,4-dicarboxylic acid acts as a LigI enzyme inhibitor (Kᵢ = 75 μM) .

- Stereochemical Variants : cis-Azetidine-2,4-dicarboxylic acid tested for NMDA receptor specificity in calcium flux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.